

Application Notes and Protocols: RV01 for In-Vivo Imaging of Angiogenesis

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Compound of Interest

Compound Name: RV01

Cat. No.: B15574201

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Product Information

Product Name: **RV01** Angiogenesis Imaging Probe

Description: **RV01** is a novel, high-affinity near-infrared (NIR) fluorescent probe designed for the non-invasive in-vivo imaging of angiogenesis. It comprises a potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) conjugated to a bright and stable NIR fluorophore (Excitation/Emission: 750/780 nm). **RV01** enables real-time visualization and quantification of VEGFR2 expression, a key biomarker in tumor angiogenesis and other pathological conditions characterized by neovascularization.

Applications:

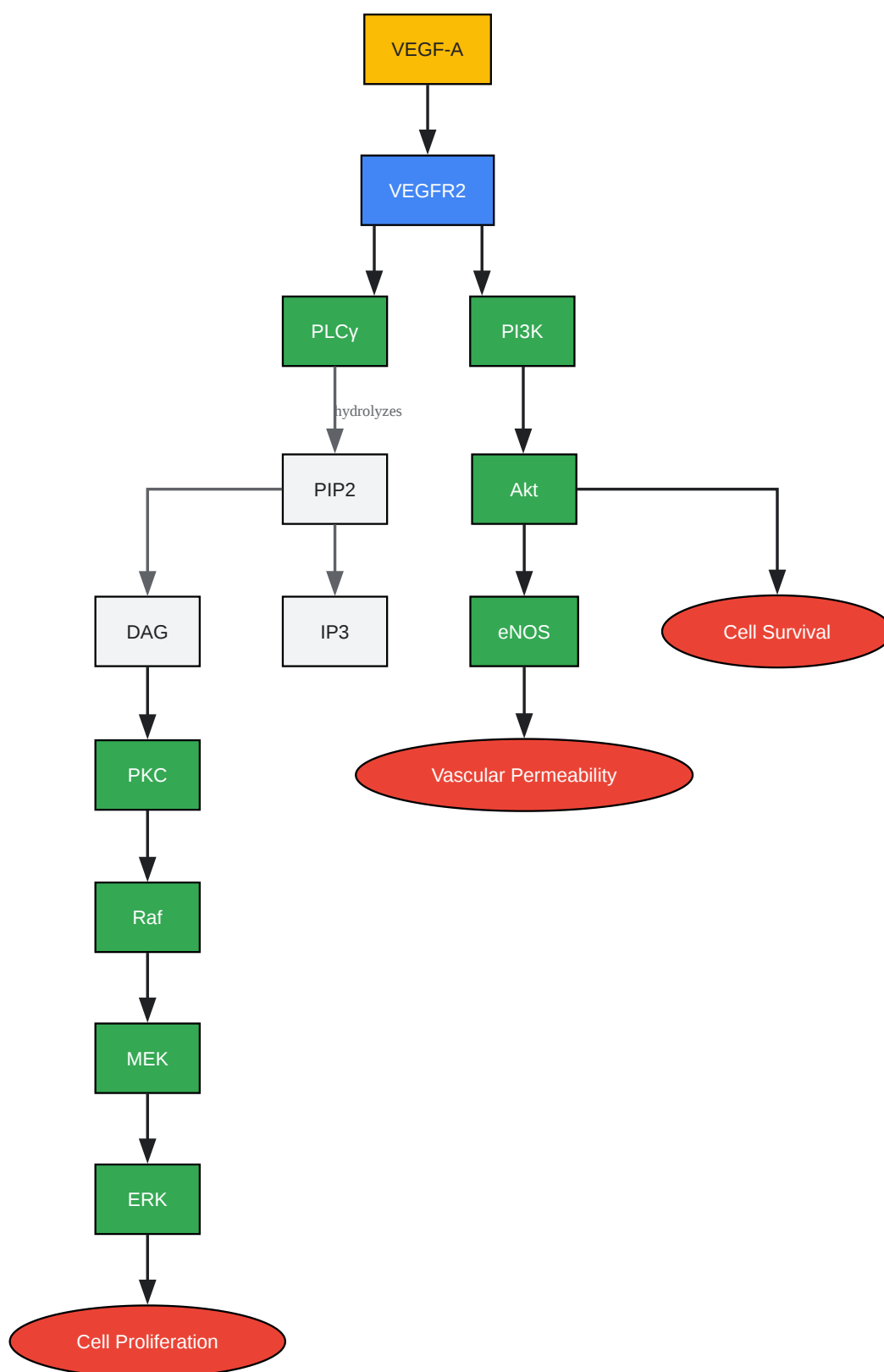
- In-vivo and ex-vivo imaging of tumor angiogenesis.
- Monitoring response to anti-angiogenic therapies.
- Studying vascular biology and pathology in various disease models.
- Pharmacokinetic and biodistribution studies of VEGFR2-targeted agents.[1]

**2. Mechanism of Action

RV01 specifically binds to the extracellular domain of VEGFR2, a receptor tyrosine kinase predominantly expressed on endothelial cells. Upon binding of its endogenous ligand VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and permeability – all critical steps in angiogenesis.[2][3][4] **RV01** allows for the visualization of these processes by accumulating at sites of high VEGFR2 expression.

VEGFR2 Signaling Pathway

The binding of VEGF-A to VEGFR2 triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[2][3][5][6]



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VEGFR2 signaling cascade in endothelial cells.

Quantitative Data

The following tables summarize the typical pharmacokinetic and biodistribution properties of **RV01** in a xenograft tumor model.

Table 1: Pharmacokinetic Properties of **RV01**

Parameter	Value
Route of Administration	Intravenous (i.v.)
Plasma Half-life ($t_{1/2}$)	2.5 ± 0.5 hours
Time to Peak Tumor Accumulation	12 - 24 hours
Clearance Route	Primarily renal

Table 2: Biodistribution of **RV01** in Tumor-Bearing Mice (24h post-injection)

Organ	Percent Injected Dose per Gram (%ID/g)
Tumor	8.5 ± 1.2
Liver	3.2 ± 0.7
Spleen	1.5 ± 0.4
Kidneys	10.1 ± 2.5
Lungs	2.1 ± 0.6
Muscle	0.8 ± 0.2

Table 3: In-Vivo Imaging Performance (24h post-injection)

Metric	Value
Tumor-to-Muscle Ratio	10.6 ± 2.1
Tumor-to-Liver Ratio	2.7 ± 0.5

Experimental Protocols

In-Vivo Imaging of Tumor Angiogenesis in a Xenograft Mouse Model

This protocol describes the use of **RV01** for non-invasive imaging of angiogenesis in a subcutaneous tumor model.

Materials:

- **RV01** Angiogenesis Imaging Probe
- Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG tumors)
- In-vivo fluorescence imaging system with appropriate filters for NIR imaging
- Anesthesia (e.g., isoflurane)
- Phosphate-buffered saline (PBS)
- Insulin syringes (28-32 gauge)

Experimental Workflow



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Workflow for in-vivo imaging with **RV01**.

Procedure:

- Probe Preparation:
 - Reconstitute the lyophilized **RV01** probe in sterile PBS to a final concentration of 1 mg/mL.
 - Vortex briefly to ensure complete dissolution.
- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
 - Place the mouse in the imaging chamber of the in-vivo fluorescence imaging system.
- Imaging:
 - Acquire a pre-injection (baseline) fluorescence image of the mouse to determine autofluorescence levels.
 - Administer 100 µL of the reconstituted **RV01** solution (100 µg) via intravenous tail vein injection.
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 12, 24, and 48 hours) to monitor probe distribution and tumor accumulation.^{[7][8]}
- Quantitative Analysis:
 - Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (e.g., muscle) on the images from each time point.^[9]
 - Measure the average fluorescence intensity within each ROI.
 - Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
- Ex-Vivo Analysis (Optional):
 - At the final time point, euthanize the mouse.

- Excise the tumor and major organs (liver, spleen, kidneys, lungs, muscle).
- Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm biodistribution.

Note: For optimal results, it is recommended to use hairless mice or to remove the fur from the imaging area to minimize light scattering and absorption.^[7] The optimal dosage and imaging time course may need to be determined by the end-user for their specific experimental model.

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